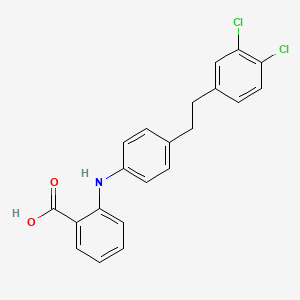

PD-118057

Übersicht

Beschreibung

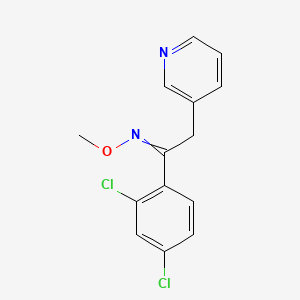

Diese Verbindung ist im Bereich der Pharmakologie von Bedeutung, da sie die Kaliumionenleitfähigkeit verbessern kann, die eine entscheidende Rolle bei der Repolarisation des Aktionspotenzials des Herzens spielt .

Präparationsmethoden

Die Synthese von PD-118057 umfasst mehrere Schritte, beginnend mit der Herstellung der Zwischenverbindungen. Die Syntheseroute umfasst in der Regel die folgenden Schritte:

Bildung der Zwischenverbindung: Der erste Schritt beinhaltet die Reaktion von 3,4-Dichlorphenylethylamin mit 4-Brombenzylchlorid unter Bildung einer Zwischenverbindung.

Kupplungsreaktion: Die Zwischenverbindung wird dann unter bestimmten Reaktionsbedingungen mit 2-Aminobenzoesäure gekoppelt, um this compound zu ergeben.

Industrielle Produktionsmethoden für this compound sind nicht allgemein dokumentiert, folgen aber wahrscheinlich ähnlichen Syntheserouten mit Optimierungen für die Produktion im großen Maßstab.

Wissenschaftliche Forschungsanwendungen

PD-118057 hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Pharmakologie: Es wird verwendet, um den hERG-Kaliumkanal zu untersuchen, der für die Repolarisation des Herzens wichtig ist.

Neurowissenschaften: This compound wird auch verwendet, um die Rolle von Kaliumkanälen bei der neuronalen Erregbarkeit und Signalübertragung zu untersuchen.

Arzneimittelentwicklung: Die Verbindung dient als Leitstruktur für die Entwicklung neuer Medikamente, die auf Kaliumkanäle für verschiedene therapeutische Anwendungen abzielen.

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es an die Porenhelix des hERG1-Kaliumkanals bindet, wodurch die Inaktivierung abgeschwächt und die Kaliumionenleitfähigkeit verbessert wird . Diese Wechselwirkung erhöht die offene Wahrscheinlichkeit des Kanals, wodurch der Kaliumionenfluss erleichtert und zur Repolarisation des Aktionspotenzials des Herzens beigetragen wird . Zu den beteiligten molekularen Zielstrukturen gehören bestimmte Reste in der Porenhelix und im S6-Segment des hERG1-Kanals .

Wirkmechanismus

PD-118057 exerts its effects by binding to the pore helix of the hERG1 potassium channel, which attenuates inactivation and enhances potassium ion conductance . This interaction increases the open probability of the channel, thereby facilitating potassium ion flow and contributing to the repolarization of cardiac action potentials . The molecular targets involved include specific residues in the pore helix and S6 segment of the hERG1 channel .

Biochemische Analyse

Biochemical Properties

PD-118057 plays a crucial role in biochemical reactions, particularly in the context of the hERG potassium channel . It interacts with the hERG channel, leading to its activation . The nature of these interactions involves the compound binding to the channel, resulting in changes in the channel’s function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating the activity of the hERG potassium channel . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with the hERG potassium channel . It binds to a hydrophobic pocket formed by L646 of one hERG1 subunit and F619 of an adjacent subunit . This interaction attenuates fast P-type inactivation and increases the open probability of hERG1 channels .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been observed in studies involving the hERG potassium channel

Dosage Effects in Animal Models

While there is information available on the effects of this compound on the hERG potassium channel

Metabolic Pathways

The metabolic pathways that this compound is involved in are primarily related to its role as an activator of the hERG potassium channel

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely related to its role as an activator of the hERG potassium channel

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are likely related to its role as an activator of the hERG potassium channel

Vorbereitungsmethoden

The synthesis of PD-118057 involves several steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes the following steps:

Formation of the intermediate: The initial step involves the reaction of 3,4-dichlorophenyl ethylamine with 4-bromobenzyl chloride to form an intermediate compound.

Coupling reaction: The intermediate is then coupled with 2-aminobenzoic acid under specific reaction conditions to yield this compound.

Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve a high purity level (≥98% HPLC).

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production.

Analyse Chemischer Reaktionen

PD-118057 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von oxidierten Derivaten führt.

Reduktion: Die Verbindung kann auch Reduktionsreaktionen eingehen, insbesondere an der Nitrogruppe, falls vorhanden.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.

Vergleich Mit ähnlichen Verbindungen

PD-118057 ist unter den hERG-Kanalaktivatoren aufgrund seiner spezifischen Bindungsstelle und seines Wirkmechanismus einzigartig. Zu ähnlichen Verbindungen gehören:

Thapsigargin: Obwohl es kein direkter hERG-Kanalaktivator ist, zeigt es unter bestimmten Bedingungen ähnliche Wirkungen auf den Kanal.

This compound zeichnet sich durch seine Fähigkeit aus, die Kaliumionenleitfähigkeit zu verbessern, ohne die Gating-Eigenschaften des hERG-Kanals signifikant zu verändern .

Eigenschaften

IUPAC Name |

2-[4-[2-(3,4-dichlorophenyl)ethyl]anilino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17Cl2NO2/c22-18-12-9-15(13-19(18)23)6-5-14-7-10-16(11-8-14)24-20-4-2-1-3-17(20)21(25)26/h1-4,7-13,24H,5-6H2,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCQOSCDABPVAFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NC2=CC=C(C=C2)CCC3=CC(=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10432075 | |

| Record name | PD-118057 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313674-97-4 | |

| Record name | PD-118057 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PD-118057 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: PD-118057 binds to a specific site on the hERG1 channel, distinct from the binding sites of other known activators like RPR260243 and NS1643. [, ] This binding interaction primarily attenuates the fast P-type inactivation of the channel without significantly affecting the deactivation kinetics. [] By reducing inactivation, this compound increases the open probability of hERG1 channels, leading to an enhanced potassium conductance. [] This increased potassium current can then counteract the prolongation of the QT interval, a major risk factor for cardiac arrhythmias. []

ANone: While the provided abstracts don't contain specific spectroscopic data, the molecular formula of this compound (2-[[4-[2-(3,4-Dichlorophenyl)ethyl]phenyl]amino]benzoic acid) can be deduced from its chemical name. Based on this formula, the molecular weight of this compound is calculated to be 402.3 g/mol. Further investigation into databases like PubChem or ChemSpider would be required to access detailed spectroscopic information.

A: Studies utilizing whole-cell patch-clamp techniques have shown that this compound enhances the peak outward potassium current in cells expressing hERG1 channels. [] This effect is concentration-dependent, with increasing concentrations of this compound leading to a greater increase in current amplitude. [] Importantly, this compound doesn't appear to significantly alter the voltage dependence or kinetics of other important cardiac ion channels like INa, ICa,L, IK1, and IKs, suggesting a degree of selectivity for hERG1. []

A: Research using an ex vivo zebrafish whole heart model has demonstrated that this compound can shorten the action potential duration (APD), an effect opposite to that of hERG1 blockers. [] This APD abbreviation is a desirable outcome in the context of long QT syndrome, where prolonged APDs contribute to arrhythmia risk. [] Furthermore, studies have shown that this compound can prevent both APD and QT interval prolongation induced by dofetilide, a known hERG1 blocker. []

A: Research has indicated that even minor alterations to the structure of this compound can significantly impact its activity. [, ] For instance, mutations in the pore helix (F619) or S6 segment (L646) of the hERG1 channel, which are predicted to interact with this compound, abolish its agonist activity. [] Conversely, mutations of nearby residues (C643, M645) enhance this compound's effects, suggesting a crucial role of steric factors in the binding interaction. [] This highlights the importance of specific structural features for this compound's activity and the need for careful consideration when designing analogs.

ANone: Despite promising preclinical data, research on this compound is still in its early stages. There's a lack of information on its pharmacokinetics, pharmacodynamics, long-term safety profile, and efficacy in humans. Further studies, including in vivo experiments in mammalian models and ultimately clinical trials, are needed to fully elucidate its therapeutic potential and determine its suitability as a treatment for cardiac arrhythmias.

A: this compound represents a distinct class of hERG1 activators termed "type 2 agonists," which primarily function by attenuating inactivation without affecting deactivation. [] This is in contrast to "type 1 agonists" like RPR260243, which both slow deactivation and attenuate inactivation. [] This difference in mechanism of action could have implications for their therapeutic profiles, particularly concerning potential side effects.

A: The sensitivity of this compound to specific residues within the hERG1 channel makes it a valuable tool for studying channel structure-function relationships. [, ] Its ability to selectively enhance hERG1 currents without affecting other cardiac ion channels also makes it useful for dissecting the specific contribution of hERG1 to various physiological and pathological processes.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-4-[5-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]furan-2-yl]benzoic acid](/img/structure/B1678510.png)

![(2E)-2-[(2E,4E)-3,5-bis(3-heptyl-4-methyl-1,3-thiazol-3-ium-2-yl)penta-2,4-dienylidene]-3-heptyl-4-methyl-1,3-thiazole;diiodide](/img/structure/B1678518.png)